molecular formula C6H11NNa2O11S2 B13816143 D-Glucosamine-3,6-di-O-sulphate(2na)

D-Glucosamine-3,6-di-O-sulphate(2na)

Cat. No.: B13816143
M. Wt: 383.3 g/mol
InChI Key: SYUWXZWCRHWRIA-QOJDFBNTSA-L
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Description

D-Glucosamine-3,6-di-O-sulphate(2na) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, a naturally occurring amino sugar that is a key component of glycosaminoglycans and glycoproteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucosamine-3,6-di-O-sulphate(2na) typically involves the sulfation of D-glucosamine. The process includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form of the compound.

Industrial Production Methods

Industrial production of D-Glucosamine-3,6-di-O-sulphate(2na) involves large-scale sulfation processes, often using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine-3,6-di-O-sulphate(2na) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of D-Glucosamine-3,6-di-O-sulphate(2na) involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycosaminoglycan synthesis and degradation. The compound can also influence cellular signaling pathways related to inflammation and cartilage metabolism .

Comparison with Similar Compounds

Similar Compounds

  • D-Glucosamine-6-sulfate
  • D-Glucosamine-3-sulfate
  • N-Acetyl-D-glucosamine-6-sulfate

Uniqueness

D-Glucosamine-3,6-di-O-sulphate(2na) is unique due to its dual sulfation at the 3 and 6 positions of the glucosamine molecule. This structural feature imparts distinct chemical and biological properties, making it particularly useful in specific research and industrial applications .

Properties

Molecular Formula

C6H11NNa2O11S2

Molecular Weight

383.3 g/mol

IUPAC Name

disodium;[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate

InChI

InChI=1S/C6H13NO11S2.2Na/c7-3-5(18-20(13,14)15)4(8)2(17-6(3)9)1-16-19(10,11)12;;/h2-6,8-9H,1,7H2,(H,10,11,12)(H,13,14,15);;/q;2*+1/p-2/t2-,3-,4-,5-,6?;;/m1../s1

InChI Key

SYUWXZWCRHWRIA-QOJDFBNTSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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